Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
“Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, with a closely related structure, illustrates the role of pressure in crystal engineering, inducing phase transitions from a high-Z′ structure to a more stabilized form under high pressure due to efficient packing (Johnstone et al., 2010).
Electropolymerization and Supercapacitor Applications
A study on methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) delves into its electropolymerization and potential use in supercapacitors and biosensors, highlighting the impact of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).
Chalcogen Bond Influences on Carbonyl Thiocarbamate
O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate's conformational preferences are affected by intramolecular chalcogen bonds, showcasing the importance of these interactions in the stability and structural behavior of similar compounds (Channar et al., 2020).
Fluoride Chemosensors
Research into novel anion sensors methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and its counterpart (L2) demonstrates the utility of such molecules as fluoride chemosensors, utilizing intramolecular hydrogen bonding for selective sensing (Ma et al., 2013).
Antimicrobial Screening
Bis-benzothiazole derivatives, synthesized through oxidative cyclization, have been studied for their antimicrobial properties against various gram-positive and gram-negative bacteria, offering insights into potential applications in combating microbial resistance (Deohate et al., 2013).
Dicamba Monooxygenase and Xenobiotic Degradation
Dicamba monooxygenase (DMO), a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, highlighting the enzyme's role in degrading xenobiotic substances and its potential application in bioremediation (Dumitru et al., 2009).
Organic Synthesis and Drug Discovery
The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their evaluation for antineoplastic and antifilarial activities demonstrate the versatility of such compounds in medicinal chemistry and drug development (Ram et al., 1992).
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of this compound’s action result in significant anti-inflammatory and analgesic activities . It reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Properties
IUPAC Name |
methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-7-12(18)8-13-14(9)19-17(24-13)20-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMOVWLKLIUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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